Cyclopropane-D6
Description
Significance of Cyclopropane-D6 in Fundamental Chemical Research
This compound is utilized as a molecular probe to study the dynamics of chemical reactions and the nature of molecular vibrations. The substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational modes of the molecule, which can be observed and analyzed using spectroscopic techniques like Infrared (IR) and Raman spectroscopy. These spectral changes provide crucial data for understanding force constants, molecular geometry, and the nature of chemical bonds within the cyclopropane (B1198618) ring. For instance, high-resolution studies of the infrared bands of this compound have yielded precise measurements of its C–C bond distance, estimated at 1.524 ± 0.014 Å aip.orgaip.org.
Furthermore, this compound is instrumental in the study of kinetic isotope effects (KIEs). KIEs are changes in reaction rates observed when an atom in a reactant is replaced by one of its isotopes. By comparing the reaction rates of cyclopropane with this compound, researchers can determine the extent to which C–H (or C–D) bond breaking or formation influences the rate-determining step of a reaction cdnsciencepub.comwikipedia.org. This is particularly relevant for understanding the thermal isomerization of cyclopropane to propene, where deuterium labeling has helped quantify secondary kinetic isotope effects associated with carbon-carbon bond cleavage and hydrogen shifts cdnsciencepub.com.
Historical Development of Studies on this compound
The study of deuterated cyclopropanes, including this compound, has a history rooted in the mid-20th century, coinciding with advancements in spectroscopic techniques and isotopic labeling methodologies. Early research focused on synthesizing these deuterated compounds and characterizing their vibrational and rotational spectra. For example, studies in the 1950s and 1960s aimed to assign fundamental vibrational modes and determine molecular constants by analyzing the infrared and Raman spectra of cyclopropane and this compound aip.orgaip.org. The synthesis of this compound itself was achieved through multi-step routes, often starting from deuterium oxide aip.org. These foundational studies laid the groundwork for using deuterated cyclopropanes as probes in more complex mechanistic investigations.
Role of Isotopic Labeling in Elucidating Molecular Phenomena and Reaction Mechanisms
Isotopic labeling, particularly with deuterium, is a powerful technique for dissecting complex chemical processes slideshare.netdalalinstitute.comcreative-proteomics.comsilantes.comassumption.edu. The principle relies on the fact that isotopes of an element have different masses, leading to measurable differences in reaction rates (kinetic isotope effects) or physical properties.
Kinetic Isotope Effects (KIEs): Deuterium substitution can lead to primary KIEs when a C-D bond is directly involved in the rate-determining step of a reaction, or secondary KIEs when a C-D bond is not directly broken but its presence influences the transition state cdnsciencepub.comwikipedia.org. For this compound, KIE studies have been crucial in understanding its thermal rearrangement mechanisms, providing quantitative data on bond breaking and formation events cdnsciencepub.comacs.org. The ratio of rate constants (kL/kH) is a direct measure of the KIE, with deuterium substitution typically slowing down reactions where the C-D bond is cleaved in the rate-determining step wikipedia.org.
Spectroscopic Analysis: Deuteration causes shifts in vibrational frequencies (e.g., in IR and Raman spectra) due to the change in mass. These shifts are predictable by the Teller-Redlich product rule for molecules with high symmetry, like this compound aip.org. Analyzing these shifts helps in assigning specific vibrational modes to particular bonds and understanding the force field of the molecule aip.orgaip.organnualreviews.orgcdnsciencepub.com. Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from deuteration, as deuterium is NMR-active (though less sensitive than ¹H) and its presence can simplify ¹H NMR spectra by removing coupling or providing a distinct signal assumption.educaltech.edunih.gov.
Mechanism Elucidation: By strategically placing deuterium atoms in a molecule like cyclopropane, researchers can follow the fate of specific atoms during a reaction. This allows for the differentiation between proposed reaction pathways, the identification of intermediates, and the confirmation of bond-breaking or bond-forming events in the transition state slideshare.netdalalinstitute.comcreative-proteomics.comresearchgate.net. For example, studies on the thermal isomerization of deuteriocyclopropane have provided insights into the role of diradical intermediates and the pathways leading to propene isomers cdnsciencepub.comacs.org.
Data Tables
The following tables summarize key spectroscopic and kinetic data related to this compound, derived from research studies.
Table 1: Key Vibrational Frequencies of Cyclopropane and this compound
| Molecule | Vibrational Mode (Symmetry) | Frequency (cm⁻¹) | Reference |
| Cyclopropane | ν₁ (A₁') - C-C stretch | ~1020 | aip.org |
| This compound | ν₁ (A₁') - C-C stretch | ~970 | aip.org |
| Cyclopropane | ν₂ (A₁') - CH₂ bend | ~1190 | aip.org |
| This compound | ν₂ (A₁') - CD₂ bend | ~880 | aip.org |
| Cyclopropane | ν₃ (E') - CH₂ stretch | ~3101 | aip.orgaip.org |
| This compound | ν₃ (E') - CD₂ stretch | ~2336 | aip.orgaip.org |
Note: Frequencies are approximate and may vary slightly depending on the experimental conditions and specific studies. Symmetry assignments are based on the D₃h point group.
Table 2: Kinetic Isotope Effects (KIEs) in Cyclopropane Isomerization
| Reaction | Isotope Effect (kH/kD) | Type of KIE | Conditions | Reference |
| Thermal isomerization of cyclopropane to propene (C-C bond cleavage) | ~1.09 ± 0.03 | Secondary | 435 °C | cdnsciencepub.com |
| Thermal isomerization of cyclopropane to propene (H/D shift from diradical) | ~1.55 ± 0.06 | Primary | 435 °C | cdnsciencepub.com |
| Isomerization of trimethylene diradical to cyclopropane (calculated) | Varies by pathway | Secondary | Theoretical calculation | acs.org |
Note: KIE values are specific to the reaction step and conditions. The reported values for cyclopropane isomerization are derived from studies on deuteriocyclopropane, which can involve various deuteration patterns.
Table 3: Rotational Constants and Derived Structural Parameters
| Molecule | Ground-State Rotational Constant (B″, cm⁻¹) | C-C Distance (Å) | Reference |
| Cyclopropane | 0.6696 ± 0.0028 | 1.524 ± 0.014 | aip.orgaip.org |
| This compound | 0.4630 ± 0.0023 | 1.524 ± 0.014 | aip.orgaip.org |
Note: The C-C distance is derived from the rotational constants of both cyclopropane and this compound, assuming a specific relationship between C-H distance and HCH angle or directly from the moments of inertia aip.org.
This compound stands as a testament to the power of isotopic labeling in advancing fundamental chemical understanding. Its application in spectroscopy and kinetic studies has provided invaluable data on molecular structure, bonding, and reaction mechanisms, particularly for strained ring systems. As research methodologies continue to evolve, this compound and similar isotopically labeled compounds will undoubtedly remain critical tools for unraveling the intricacies of chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWSLJZHVFIQJ-NMFSSPJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Molecular Structure Elucidation of Cyclopropane D6
High-Resolution Infrared Spectroscopy of Cyclopropane-D6
High-resolution infrared spectroscopy has been extensively employed to analyze the vibrational and rotational fine structure of this compound. These studies allow for precise determination of molecular parameters and understanding of molecular dynamics.
The parallel fundamental infrared bands of this compound have been studied at high resolution. Analysis of these bands, particularly the rotational fine structure, provides detailed information about the molecule's rotational behavior. For instance, the parallel band of this compound at approximately 2336 cm⁻¹ has been analyzed, revealing its rotational structure aip.org. These analyses help in assigning specific vibrational modes and understanding their coupling with rotational motion.
The high-resolution infrared spectra have enabled the determination of ground-state rotational constants for this compound. These constants are fundamental to understanding the molecule's rotational energy levels and, consequently, its geometry. For example, studies have yielded ground-state rotational constants (B₀) for this compound, which, when combined with data from other isotopic species, allow for the determination of internuclear distances aip.orgaip.org. Specifically, the C–C internuclear distance in this compound has been determined to be 1.524 ± 0.014 Å aip.orgaip.org.
Vibration-rotation interactions, particularly Coriolis interactions, play a significant role in the spectra of molecules like this compound. These interactions, described by Coriolis zeta constants (ζ), arise from the coupling between vibrational and rotational angular momenta. Studies have calculated zeta constants for the E' species of this compound, which are crucial for refining force fields and understanding the dynamics of the molecule aip.orgresearchgate.net. Intensity anomalies observed in some perpendicular bands have been attributed to l-type resonance, a specific type of vibration-rotation interaction annualreviews.org.
Intensity anomalies in the Q-branch region of certain perpendicular bands in the infrared spectra of cyclopropane (B1198618) and its deuterated species have been noted. These anomalies are often explained by phenomena such as l-type resonance, which involves the interaction between vibrational states that have the same rotational quantum numbers but different vibrational angular momentum quantum numbers annualreviews.org. Such interactions can significantly affect the observed band intensities and require sophisticated analysis methods, including computer programs that account for these effects annualreviews.org.
High-Resolution Raman Spectroscopy of this compound
High-resolution Raman spectroscopy complements infrared studies by providing information on different vibrational modes and rotational transitions.
The analysis of pure rotational Raman spectra of this compound has yielded precise ground-state rotational constants. Studies have reported values for these constants, enabling the determination of molecular geometry. For instance, a high-resolution study of the rotational Raman spectra of this compound provided a ground-state rotational constant of 0.46079 ± 0.00015 cm⁻¹ cdnsciencepub.comcdnsciencepub.com. From these values, the C–C internuclear distance was determined to be 1.514 ± 0.002 Å cdnsciencepub.comcdnsciencepub.com. The analysis of these spectra also involves observing R and S branches corresponding to ΔJ = +1 and ΔJ = +2 transitions, respectively cdnsciencepub.com.
Compound List:
this compound
Derivation of C-C Internuclear Distances and Other Structural Parameters from Rotational Constants
The precise molecular geometry of this compound has been elucidated through high-resolution spectroscopic studies, particularly rotational Raman spectroscopy. These studies allow for the determination of rotational constants, which are directly related to the molecule's structure.
A high-resolution study of the rotational Raman spectra of cyclopropane and cyclopropane-d₆ yielded precise ground-state rotational constants for the deuterated species. For this compound, the rotational constant (B₀) was determined to be 0.46079 ± 0.00015 cm⁻¹ cdnsciencepub.comcdnsciencepub.com. From these rotational constants, the C–C internuclear distance in this compound was calculated to be 1.514 ± 0.002 Å cdnsciencepub.comcdnsciencepub.com. Another investigation, employing high-resolution techniques, reported a C–C distance of 1.524 ± 0.014 Å for this compound aip.org.
Table 1: Structural Parameters Derived from Rotational Constants for this compound
| Parameter | Value (Å or cm⁻¹) | Uncertainty | Source Reference |
| Rotational Constant (B₀) | 0.46079 | ± 0.00015 cm⁻¹ | cdnsciencepub.comcdnsciencepub.com |
| C–C Internuclear Distance | 1.514 | ± 0.002 Å | cdnsciencepub.comcdnsciencepub.com |
Comprehensive Vibrational Spectroscopy of this compound
The vibrational spectrum of this compound provides detailed information about the molecule's internal motions, including ring deformations and C–D stretching and bending vibrations.
Infrared Spectra in Vapor and Liquid Phases of this compound
Infrared (IR) spectroscopy has been employed to study this compound in both vapor and liquid phases. Spectra for the vapor phase were obtained in the region of 350 to 3700 cm⁻¹, while liquid-phase spectra were recorded from 650 to 3700 cm⁻¹ aip.orgaip.org. These studies revealed that, consistent with its D₃h symmetry, most of the active fundamental vibrational modes of this compound have been observed aip.org. Solid-state infrared spectra have also been measured, providing insights into the vibrational behavior in the condensed phase researchgate.netaip.orgresearchgate.net.
Raman Spectra and Semi-Quantitative Depolarization Factors for Liquid this compound
Raman spectroscopy complements IR studies by providing information on different vibrational modes, particularly those that are IR-inactive. Raman spectra of liquid this compound have been recorded, and semi-quantitative depolarization factors have been determined aip.orgaip.org. These depolarization ratios are critical for assigning the symmetry of the observed vibrational bands. Raman spectra of polycrystalline this compound have also been acquired aip.orgresearchgate.net.
Vibrational Assignments and Overtone Analysis for this compound
The spectroscopic data obtained for this compound satisfy the Teller-Redlich product rule, which is a key test for the consistency of vibrational assignments with the molecule's assumed D₃h symmetry aip.orgaip.org. In addition to the fundamental vibrations, overtone and combination bands have been analyzed. In some cases, inactive fundamental vibrations have been provisionally identified through the analysis of these overtone assignments aip.orgaip.org. Studies have also focused on using infrared band contours to estimate Coriolis zeta constants, which are valuable parameters for refining force field calculations and vibrational assignments annualreviews.org.
Normal Coordinate Treatments and Force Field Calculations for this compound
Normal coordinate treatments and force field calculations are essential for a complete understanding of the vibrational spectra of this compound. These computational methods utilize the experimentally observed vibrational frequencies to derive a set of force constants that describe the potential energy surface of the molecule cdnsciencepub.comresearchgate.net. Such calculations help in assigning the observed bands to specific molecular vibrations (e.g., C–C stretching, C–D stretching, ring bending modes) and in predicting the behavior of isotopic variants researchgate.netresearchgate.netcdnsciencepub.com. Force fields developed for cyclopropane and its deuterated derivatives have been used to calculate other spectroscopic quantities, such as mean amplitudes of vibration researchgate.net.
Crystalline State Spectroscopic Investigations of this compound
The spectroscopic behavior of this compound in the crystalline state has also been investigated. Infrared and Raman spectra of polycrystalline samples of this compound have been measured at low temperatures (85°K) researchgate.netaip.orgresearchgate.net. Studies involving mixed crystals of cyclopropane-h₆ and cyclopropane-d₆ have been conducted to aid in the assignment of spectral features, particularly the origin of multiplet splittings observed in the condensed phase spectra researchgate.netaip.orgresearchgate.net. These splittings can arise from intermolecular interactions and the site symmetry of the molecule within the crystal lattice. An X-ray diffraction study of crystalline cyclopropane has provided structural context, suggesting an orthorhombic unit cell with a site symmetry of C<0xE2><0x82><0x9B> and a space group within the D₂h point group, which influences the observed crystalline spectra aip.orgresearchgate.net. Furthermore, far-infrared spectra of crystalline cyclopropane have identified five absorptions attributed to external lattice modes aip.orgresearchgate.net.
Compound Name List:
this compound
Infrared and Raman Spectra of Polycrystalline this compound at Low Temperatures
Measurements of polycrystalline this compound at low temperatures (85 K) have provided detailed spectral data aip.orgresearchgate.netresearchgate.net. These spectra, along with those of mixed crystals, were crucial for understanding the vibrational modes and their behavior in the solid state. The low-temperature measurements help to resolve spectral features that might be broadened at higher temperatures, providing clearer insights into the molecular and lattice dynamics aip.orgresearchgate.netresearchgate.net.
Analysis of Multiplet Splittings and External Modes in Crystalline this compound
The observed multiplet splittings in the spectra of crystalline this compound have been analyzed to understand the interactions between molecules within the crystal lattice and the influence of the crystal field aip.orgresearchgate.netresearchgate.net. Furthermore, far-infrared spectra of crystalline Cyclopropane-H₆ revealed five absorptions attributed to external modes, which represent the collective vibrations of molecules within the crystal lattice aip.org. These external modes are sensitive to the crystal structure and intermolecular forces.
Correlation of Spectroscopic Data with X-ray Diffraction Studies for Crystalline Cyclopropane Structures
X-ray diffraction studies on crystalline Cyclopropane (C₃H₆) have provided structural information, suggesting an orthorhombic unit cell with dimensions a = 10.0 Å, b = 6.8 Å, and c = 5.1 Å aip.org. Density measurements, combined with spectroscopic and diffraction data, have indicated a site group of C<0xE2><0x82><0x9B> and a space group belonging to one of eight primitive D₂<0xE2><0x82><0x95> groups aip.orgresearchgate.net. Correlations between spectroscopic findings and X-ray diffraction data are essential for a complete understanding of the crystalline structure and vibrational behavior of cyclopropane and its deuterated variants aip.orgresearchgate.net. For instance, a study on a gallium complex involving cyclopropane derivatives used X-ray diffraction to determine its structure, providing bond lengths and angles, and correlating these with NMR data acs.org.
Advanced Spectroscopic Techniques Applied to this compound Systems
Matrix Isolation Infrared Spectroscopy Studies of this compound and its Derivatives
Matrix isolation infrared spectroscopy has been employed to study Cyclopropane-D₆ and related compounds researchgate.netnih.gov. This technique involves trapping molecules in an inert solid matrix (e.g., argon) at very low temperatures (typically 10-20 K), which minimizes intermolecular interactions and often leads to highly resolved spectra. Studies involving cyclopropane have explored its reactions, including ring-opening oxidation and fragmentation, using matrix isolation coupled with infrared spectroscopy and theoretical calculations researchgate.netnih.gov. For example, research has investigated the reactions of cyclopropane with CrCl₂O₂, observing product bands following irradiation and identifying complexes formed, such as H₂COCrCl₂O nih.gov. Isotopic labeling with deuterium (B1214612) ((²H)) has been used to support these findings researchgate.netnih.gov.
Chiroptical Spectroscopy: Vibrational Circular Dichroism of Chiral Deuterated Cyclopropane Analogs
Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), offers a powerful method for determining the absolute configuration of chiral molecules mdpi.comuni-giessen.deresearchgate.netcas.cz. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions mdpi.comresearchgate.netcas.cz. While direct studies on chiral Cyclopropane-D₆ analogs are not explicitly detailed in the provided search results, the technique itself is applicable to deuterated chiral molecules. VCD provides detailed information about molecular conformation and stereochemistry, complementing other spectroscopic methods mdpi.comresearchgate.netcas.cz.
Electron Diffraction Studies for Structural Elucidation of Cyclopropane and its Deuterated Variants
Electron diffraction studies provide valuable information for the structural elucidation of molecules, including their precise atomic arrangements and bond lengths. While specific electron diffraction studies on Cyclopropane-D₆ are not directly detailed in the provided snippets, electron diffraction is a standard technique for determining the gas-phase or solid-state structures of small molecules and their isotopically substituted forms nih.gov. Such studies are complementary to X-ray diffraction and can offer high precision for molecular structures. Previous research on cyclopropane has utilized various spectroscopic techniques, including infrared and Raman spectroscopy, to understand its structure and vibrational properties, with X-ray diffraction data also contributing to structural insights aip.orgresearchgate.net. Deuterated variants are often studied to probe vibrational modes and structural parameters, as isotopic substitution can subtly alter molecular properties and spectral signatures.
Compound List:
this compound (C₃D₆)
Cyclopropane (C₃H₆)
Cyclopropane-H₆
Theoretical and Computational Investigations of Cyclopropane D6
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are employed to determine the precise arrangement of atoms within the Cyclopropane-D6 molecule and the energy associated with its structure. This includes exploring different possible spatial arrangements (conformations) and the stability of the molecule.
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are utilized for high-accuracy structural refinement and conformational analysis of this compound. These methods allow for the precise determination of bond lengths, bond angles, and dihedral angles, leading to a refined molecular geometry. By exploring the potential energy surface, ab initio calculations can identify the most stable conformers, if any, and the energy differences between them, providing a detailed picture of the molecule's structural landscape aip.orgrsc.orgresearchgate.netresearchgate.netillinois.edu. For instance, studies on related cyclopropane (B1198618) derivatives have used ab initio methods to refine structures and understand conformational preferences, which are critical for predicting molecular behavior researchgate.netresearchgate.net.
Density Functional Theory (DFT) is a widely used computational approach for studying the electronic structure and predicting vibrational frequencies of molecules. DFT methods, such as B3LYP and M06-2X, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been applied to molecules like cyclopropane and its derivatives to accurately model their properties researchgate.netaps.orgnih.govrsc.orgresearchgate.netconicet.gov.arspectroscopyonline.comresearchgate.netniscpr.res.in. These calculations provide insights into electron distribution, bonding characteristics, and the prediction of harmonic vibrational frequencies, which are essential for interpreting experimental spectroscopic data researchgate.netaps.orgresearchgate.netconicet.gov.arspectroscopyonline.comresearchgate.netniscpr.res.in. DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, particularly when employing scaling factors researchgate.netspectroscopyonline.comresearchgate.net.
Computational Modeling of Vibrational Spectra for this compound
The vibrational spectra of this compound are computationally modeled to understand how the molecule vibrates and to correlate these predictions with experimental infrared (IR) and Raman spectroscopy data.
While harmonic approximations provide a good starting point, anharmonic vibrational frequency calculations offer a more accurate representation of molecular vibrations, especially for understanding spectral details and potential energy surfaces. These advanced calculations account for the non-linear nature of molecular vibrations, which is crucial for precisely predicting vibrational energy levels and spectral intensities researchgate.netopenmopac.netsmu.edu. Studies on related systems highlight the importance of anharmonicity in accurately modeling vibrational spectra researchgate.netsmu.edu.
The simulation of Infrared (IR) and Raman band contours provides detailed information about the molecular symmetry and the nature of vibrational transitions. By analyzing band shapes and polarization, researchers can assign specific vibrational modes and identify potential perturbations, such as Coriolis interactions, which can shift or split spectral bands aip.orgresearchgate.netcdnsciencepub.comcapes.gov.br. Computational methods are instrumental in simulating these band contours and understanding the underlying molecular dynamics and interactions that influence them researchgate.netcdnsciencepub.comcapes.gov.br. For this compound, these simulations help in assigning the observed spectroscopic features and verifying the accuracy of the calculated force fields aip.orgresearchgate.net.
Potential Energy Surface Mapping for Reactions Involving this compound
Potential Energy Surface (PES) mapping is a critical computational tool for understanding chemical reaction mechanisms. It involves calculating the energy of a molecular system as a function of its atomic coordinates, thereby revealing reaction pathways, transition states, and energy barriers wayne.educhemrxiv.orgresearchgate.net. For this compound, PES mapping can elucidate the energetics and preferred pathways for various chemical transformations it might undergo. This approach is vital for predicting reactivity and designing synthetic routes or understanding degradation pathways wayne.educhemrxiv.orgresearchgate.net. While specific PES studies for this compound are not detailed in the provided search results, the general methodology for exploring PESs for cyclopropane derivatives and related strained ring systems is well-established in computational chemistry wayne.educhemrxiv.orgresearchgate.netescholarship.orgnih.gov.
Studies on Bonding Characteristics and Strain Energy in Deuterated Cyclopropane Systemslibretexts.org
The unique geometry of cyclopropane necessitates the formation of "bent bonds," where the atomic orbitals involved in C-C bonding overlap at an angle outside the internuclear axis. These bent bonds are weaker and more reactive than typical alkane C-C bonds, with a bond energy of approximately 255 kJ/mol compared to 370 kJ/mol in propane (B168953) canterbury.ac.nz. Molecular orbital theories suggest that the stability of cyclopropane can be attributed, in part, to the delocalization of electrons within the ring, forming bent bonds that resemble pi-bonds in their spatial distribution rsc.org. Studies also indicate that C-C bond strength decreases with decreasing ring size, with cyclopropane exhibiting the weakest C-C bonds among common cycloalkanes chemrxiv.orgresearchgate.net. While the provided literature does not detail specific comparative studies on how deuteration directly alters the fundamental strain energy or bonding characteristics of cyclopropane, these inherent properties of the cyclopropane ring system serve as the foundational basis for investigating its deuterated forms.
Force Field Development and Refinement for Deuterated Cyclopropanesresearchgate.net
The accurate representation of molecular behavior, particularly vibrational properties, relies heavily on the development and refinement of computational force fields. For deuterated cyclopropanes like this compound, force field development involves the meticulous adjustment of force constants to match experimental spectroscopic data, primarily vibrational frequencies and Coriolis zeta constants researchgate.netlibretexts.org.
Studies have employed quantum chemical (QC) models, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(2d,2p), to calculate initial force fields. These calculated force fields are then scaled using experimentally determined vibrational frequencies to improve their accuracy researchgate.netlibretexts.org. For instance, research has refined force constants for cyclopropane and its deuterated isotopomers by fitting them to observed vibrational frequencies, achieving reasonable agreement with experimental data researchgate.net. The refinement process aims to minimize the discrepancies between calculated and observed frequencies, thereby enhancing the predictive power of the force field for molecular properties. The development of such refined force fields is crucial for a deeper understanding of the vibrational dynamics and spectral characteristics of deuterated cyclopropane systems.
Calculation of Vibration-Rotation Interaction Constants and Vibrational Corrections
Vibration-rotation interaction constants describe the coupling between the vibrational and rotational motions of a molecule. These constants are vital for accurately determining molecular structures from spectroscopic data. Specifically, they are used to correct ground-state rotational constants, which are experimentally measured, into equilibrium rotational constants libretexts.org. This correction process is essential because the effective bond lengths and angles change with the vibrational state of the molecule.
Calculations of these vibration-rotation interaction constants are typically performed using quantum chemical models in conjunction with scaled force fields libretexts.org. Studies have computed Coriolis interaction constants for this compound, which are a specific manifestation of vibration-rotation coupling researchgate.net. The accurate determination of equilibrium rotational constants, derived through these vibrational corrections, allows for the precise calculation of equilibrium molecular structures libretexts.org.
Table 1: Equilibrium Structural Parameters of Cyclopropane
| Parameter | Value (Å or °) | Uncertainty | Reference |
| (C-C) | 1.5030 | (0.0010) | libretexts.org |
| (C-H) | 1.0786 | (0.0010) | libretexts.org |
| (HCH) | 114.97 | (0.10) | libretexts.org |
Note: These structural parameters were derived using methods involving vibrational corrections, applicable to the study of deuterated cyclopropanes.
List of Compounds Mentioned:
this compound
Kinetic Isotope Effects in Cyclopropane D6 Reactivity
Primary and Secondary Kinetic Deuterium (B1214612) Isotope Effects in Pyrolysis of Cyclopropane-D6
The pyrolysis of cyclopropane (B1198618), and specifically its deuterated analogue this compound, has been extensively studied to determine kinetic deuterium isotope effects. These studies have revealed that the substitution of hydrogen with deuterium significantly influences the rate of reaction. Early work by Blades and others established that the isotope effect for this compound in its pyrolysis is pressure-dependent. For instance, at 60 cm Hg and temperatures ranging from 407–514 °C, the isotope effect, expressed as the ratio of rate constants (), was found to be approximately cdnsciencepub.comcore.ac.ukcdnsciencepub.com. This expression indicates a primary kinetic isotope effect, suggesting that a C-H (or C-D) bond is involved in the rate-determining step. Further analysis at high pressures yielded a similar theoretical value of , reinforcing the primary nature of the observed effect core.ac.uk.
The pressure dependence of the isotope effect is a critical observation. At 482 °C, the value decreases from 1.98 at 76 cm Hg to 1.35 at 0.0178 cm Hg cdnsciencepub.comcdnsciencepub.com. This pressure sensitivity is characteristic of unimolecular reactions that proceed through a complex mechanism involving energy transfer and dissociation steps, as described by theories like the Lindemann-Hinshelwood mechanism aip.org.
Table 1: Pressure Dependence of Kinetic Isotope Effect () for Cyclopropane Pyrolysis at 482 °C
| Pressure (cm Hg) | Source | |
| 76 | 1.98 | cdnsciencepub.comcdnsciencepub.com |
| 0.0178 | 1.35 | cdnsciencepub.comcdnsciencepub.com |
Table 2: Temperature Dependence of Kinetic Isotope Effect () for Cyclopropane Pyrolysis
| Pressure (cm Hg) | Temperature Range (°C) | Expression () | Source |
| 60 | 407–514 | cdnsciencepub.comcore.ac.ukcdnsciencepub.com | |
| High Pressure | - | core.ac.uk |
Mechanistic Interpretations of Isotope Effects: Diradical Paths and Transition State Analysis
The kinetic deuterium isotope effects observed in the pyrolysis of this compound strongly support a reaction mechanism involving a diradical intermediate. Specifically, the analysis aligns well with the diradical path where the cyclopropane ring opens to form a trimethylene diradical dntb.gov.uaresearchgate.netosti.govaip.orgaip.orgresearchgate.net. The magnitude and pressure dependence of the KIEs are consistent with a transition state where a hydrogen atom is weakly bonded between the original and the newly formed carbon atoms, or where the C-H bond is significantly weakened during the ring-opening process cdnsciencepub.comcdnsciencepub.com. Theoretical calculations of transition states, often described as being about halfway between trimethylene and propylene, with a bridged hydrogen atom, have successfully reproduced the experimental frequency factors for the high-pressure rate constants dntb.gov.uaaip.org. The C13 isotope effect studies also suggest considerable ring relaxation occurring in the reaction coordinate, further supporting a mechanism that involves significant structural rearrangement in the activated complex acs.org.
Temperature Dependence and Pressure Dependence of Kinetic Isotope Effects
The temperature dependence of the kinetic isotope effect is often linked to the activation energy differences between the isotopically substituted molecules. For the pyrolysis of this compound, the observed isotope effects are notably pressure-dependent, as detailed in Section 4.1. Studies have shown that as pressure decreases, the isotope effect diminishes, becoming nearly negligible at very low pressures (e.g., 1 mm Hg) aip.org. Conversely, the addition of inert gases at low pressures can increase the observed isotope effect, suggesting a dependence on the collision frequency for energy transfer aip.org. The expressions derived, such as , explicitly incorporate the temperature dependence through the activation energy term (), indicating that the relative rates of the deuterated and non-deuterated species vary with temperature cdnsciencepub.comcore.ac.ukcdnsciencepub.com. Furthermore, secondary isotope effects have been observed to have temperature coefficients comparable to or larger than primary effects in other pyrolytic reactions, suggesting that vibrational modes in the transition state play a crucial role across different temperature regimes dntb.gov.uaaip.org.
Application of Group Additivity Relations in Deuterated Systems for Rate Constant Prediction
Group additivity relations, widely successful in predicting thermodynamic properties, have also been explored for their application in predicting rate constants for reactions involving isotopically labeled species. Research indicates that these relations can lead to excellent predictions for the reactions of isotopically labeled compounds, including deuterated systems like this compound dntb.gov.uaresearchgate.netosti.govaip.orgaip.orgresearchgate.net. However, the scope of these applications is currently limited by the availability of sufficient data for a broader range of reaction types. The fundamental principle is that isotopic substitution can alter the vibrational frequencies and zero-point energies of specific functional groups, which can then be incorporated into group additivity models to estimate rate constants.
Isotope Effects in Combustion Processes Involving Deuterated Cyclopropanes
While the pyrolysis and isomerization of this compound have been thoroughly investigated, specific detailed research focusing on the kinetic isotope effects in the combustion processes involving this compound was not prominently found within the provided search results. General discussions on kinetic deuterium isotope effects (KDIEs) in combustion exist, highlighting their importance in understanding complex reaction networks, such as those in energetic materials like nitramine propellants dtic.mil. These studies emphasize that KDIEs can reveal rate-limiting steps in combustion chemistry. However, direct experimental data or mechanistic interpretations pertaining to the combustion of this compound and its specific KIEs were not identified in the retrieved literature.
Compound List:
this compound
Cyclopropane
Propylene
Trimethylene
Reaction Mechanisms and Pathways Involving Cyclopropane D6
Ring-Opening Reactions of Cyclopropane-D6 and Derivatives
Radical Cation Formation and Ring Scission in this compound Systems
The behavior of cyclopropane (B1198618) radical cations, including deuterated variants like this compound, has been investigated, particularly concerning their structural dynamics and fragmentation pathways. Studies employing techniques such as Electron Spin Resonance (ESR) spectroscopy in low-temperature matrices have elucidated key aspects of these processes. Upon ionization, the parent cyclopropane radical cation can undergo ring opening to form trimethylene radical cations. researchgate.net In specific matrices, such as CFCl₂CF₂Cl, this ring opening has been observed to occur within a defined temperature range (e.g., 83-110 K), indicating a thermally activated process. researchgate.net The resulting trimethylene radical cations are characterized by the localization of their singly occupied molecular orbital (SOMO) on one of the terminal methylene (B1212753) groups, imparting a structure with features of both an alkyl radical and a carbocation. researchgate.net While direct mass spectrometry fragmentation data for this compound is not detailed in the provided snippets, the presence of six deuterium (B1214612) atoms would significantly influence the mass-to-charge ratios of fragment ions and potentially alter the stability of intermediates and transition states in fragmentation pathways compared to non-deuterated cyclopropane.
Deuterium Scrambling and Exchange Mechanisms in this compound Systems
Deuterium scrambling and exchange mechanisms in systems involving cyclopropane structures are of significant interest, particularly in catalytic and biosynthetic contexts. Mechanistic studies using deuterated compounds have provided insights into the pathways of hydrogen/deuterium transfer. For instance, in the biosynthesis of cyclopropane fatty acids, studies using L-methionine labeled with deuterium have revealed the involvement of deuterium exchange. cdnsciencepub.com These investigations have quantified intramolecular deuterium isotope effects, with reported values of 2.8 and 3.2 ± 0.5, and intermolecular primary deuterium isotope effects of 3.2 ± 0.5 and 1.01 ± 0.04. cdnsciencepub.com These findings suggest a mechanism that likely involves a slow methyl group transfer step followed by a rapid, partially reversible protonation-deprotonation sequence, facilitating deuterium exchange. cdnsciencepub.com
In catalytic isomerization reactions, such as the conversion of cyclopropane on zeolite catalysts, deuterium labeling has also been employed. One study reported an isotope effect of 1.5 associated with the catalyst's hydrogen and no discernible isotope effect related to the cyclopropane hydrogen. researchgate.net This observation supports a mechanism where both the isomerization and potential deuterium exchange processes proceed through a common nonclassical protonated cyclic carbonium ion intermediate, which involves intramolecular hydrogen transfer. researchgate.net
Data Table 1: Deuterium Isotope Effects in Cyclopropane-Related Systems
| System/Context | Isotope Effect Type | Measured Value(s) | Source |
| Biosynthesis of cyclopropane fatty acids | Intramolecular Deuterium | 2.8 | cdnsciencepub.com |
| Biosynthesis of cyclopropane fatty acids | Intramolecular Deuterium | 3.2 ± 0.5 | cdnsciencepub.com |
| Biosynthesis of cyclopropane fatty acids | Intermolecular Primary Deuterium | 3.2 ± 0.5 | cdnsciencepub.com |
| Biosynthesis of cyclopropane fatty acids | Intermolecular Primary Deuterium | 1.01 ± 0.04 | cdnsciencepub.com |
| Catalytic isomerization on zeolite catalyst | Catalyst Hydrogen | 1.5 | researchgate.net |
| Catalytic isomerization on zeolite catalyst | Cyclopropane Hydrogen | No significant effect | researchgate.net |
Cyclopropanation Reactions Utilizing Deuterated Precursors and Stereoselectivity
The use of deuterated precursors in cyclopropanation reactions offers valuable insights into reaction mechanisms and stereochemical outcomes. In one study, the cyclopropanation of cis-β-deuterio-styrene using an iron ylide complex yielded deuterated cyclopropane derivatives. This reaction exhibited a partial loss of stereochemical integrity relative to the starting cis-styrene. acs.org Kinetic analysis of this cyclopropanation reaction with 4-fluoro-styrene provided activation parameters: ΔH‡ = 23 ± 1 kcal/mol and ΔS‡ = −20 ± 3 cal/mol/K, which are comparable to those observed in cyclopropanations involving transition-metal alkylidenes. acs.org Further mechanistic investigations suggest a radical-type mechanism for the cyclopropanation step. acs.org
Chemisorption Studies of this compound on Metal Surfaces
Information regarding the chemisorption of this compound specifically on metal surfaces was not directly found within the provided search snippets. While one snippet mentions this compound in the context of radiation chemistry, discussing its concentration and G-values in relation to radiolysis and electron scavenging, archive.org this does not pertain to its interaction with metal surfaces. Therefore, specific data on binding energies, adsorption states, or surface reactions of this compound on metals cannot be presented based on the available search results.
Advanced Synthetic Methodologies for Cyclopropane D6 and Derivatives
Multi-Step Synthesis Pathways for Cyclopropane-D6 from Deuterated Precursors
The synthesis of fully deuterated cyclopropane (B1198618), this compound (C₃D₆), necessitates the use of deuterated precursors and synthetic routes that ensure the retention of deuterium (B1214612) atoms throughout the reaction sequence. While a direct, one-pot synthesis of this compound is not commonly documented, multi-step pathways commencing from readily available deuterated starting materials can be envisaged based on established cyclopropanation reactions.
One of the most classical and adaptable methods for cyclopropane synthesis is the intramolecular cyclization of 1,3-dihalopropanes, often referred to as a Wurtz-type coupling. organic-chemistry.org This approach can be theoretically applied to the synthesis of this compound by utilizing a fully deuterated 1,3-dihalopropane precursor. A plausible synthetic route is outlined below:
Step 1: Synthesis of 1,3-Propanediol-d8 (B1469529)
The synthesis would commence with a deuterated starting material such as malonic acid-d4, which can be reduced to 1,3-propanediol-d6. Further exchange of the hydroxyl protons with deuterium from D₂O would yield 1,3-propanediol-d8.
Step 2: Conversion to 1,3-Dihalopropane-d6
The deuterated diol can then be converted to a 1,3-dihalopropane-d6. Common halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be employed for this transformation. The reaction of 1,3-propanediol-d8 with PBr₃ would yield 1,3-dibromopropane-d6 (B566158).
Step 3: Intramolecular Cyclization
The final step involves the intramolecular cyclization of the 1,3-dibromopropane-d6 to afford this compound. This is typically achieved by treatment with a metal, such as zinc or sodium. organic-chemistry.org The use of zinc powder in ethanol (B145695) is an effective and environmentally benign method for this transformation. organic-chemistry.org
| Step | Reactant | Reagent(s) | Product |
| 1 | Malonic acid-d4 | 1. LiAlD₄ 2. D₂O | 1,3-Propanediol-d8 |
| 2 | 1,3-Propanediol-d8 | PBr₃ | 1,3-Dibromopropane-d6 |
| 3 | 1,3-Dibromopropane-d6 | Zn, Ethanol | This compound |
Another viable approach for the synthesis of deuterated cyclopropanes is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene using a carbenoid reagent. organicreactions.orgwikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound via this method, one would need to start with ethylene-d4 (B1596295) and use a deuterated methylene (B1212753) source. The Simmons-Smith reagent is typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.govmasterorganicchemistry.com A deuterated version of this reagent, diiodomethane-d2 (B98493) (CD₂I₂), can be used to introduce a deuterated methylene group.
| Reactant | Reagent(s) | Product |
| Ethylene-d4 | CD₂I₂, Zn(Cu) | This compound |
The stereospecificity of the Simmons-Smith reaction ensures that the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org
Preparation of Labeled Cyclopropane Derivatives (e.g., methylene this compound)
The synthesis of deuterated cyclopropane derivatives, such as methylene this compound, follows similar principles of utilizing deuterated precursors in established synthetic routes. Methylene cyclopropane can be synthesized via an intramolecular cyclization of methallyl chloride. researchgate.net To prepare methylene this compound, a deuterated analog of methallyl chloride would be required.
A potential pathway could involve the synthesis of deuterated isobutylene, followed by allylic halogenation. For instance, starting from deuterated acetone (B3395972) and a deuterated methyl Grignard reagent, one could synthesize deuterated tert-butanol, which can then be dehydrated to yield isobutylene-d8. Allylic bromination of isobutylene-d8 would provide a deuterated methallyl bromide.
The final step would be the intramolecular cyclization of the deuterated methallyl halide using a strong base, such as sodium amide or sodium bis(trimethylsilyl)amide, to yield methylene this compound. researchgate.net
Enantioselective Synthesis of Chiral Deuterated Cyclopropane Architectures
The development of asymmetric methods to synthesize chiral deuterated compounds is an area of growing interest. rsc.org Enantioselective cyclopropanation reactions, which establish stereocenters in a controlled manner, can be adapted to incorporate deuterium, leading to chiral deuterated cyclopropane architectures.
One strategy involves the use of chiral catalysts in cyclopropanation reactions with deuterated reagents. For instance, catalytic asymmetric cyclopropanation of alkenes with diazo compounds is a powerful method for constructing chiral cyclopropanes. nih.govnih.govmonash.edunih.govnih.gov By employing a deuterated diazo compound, such as diazoacetonitrile-d, with a suitable alkene in the presence of a chiral rhodium or cobalt catalyst, it is possible to synthesize enantioenriched deuterated cyclopropyl (B3062369) nitriles. nih.govrochester.edu
| Alkene | Deuterated Reagent | Chiral Catalyst | Product |
| Styrene | Diazoacetonitrile-d | Chiral Rhodium Complex | (1R,2S)-1-cyano-2-phenylcyclopropane-1-d |
| 1-Octene | Ethyl diazoacetate-d | Chiral Cobalt Complex | (1R,2R)-1-ethoxycarbonyl-2-hexylcyclopropane-1-d |
Another approach is the diastereoselective cyclopropanation of a chiral substrate followed by stereospecific introduction of deuterium. For example, the Simmons-Smith cyclopropanation of a chiral allylic alcohol can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. organic-chemistry.org Subsequent manipulation of functional groups within the resulting chiral cyclopropane can then be used to introduce deuterium at a specific position.
Recent advancements have also explored the use of biocatalysis for the enantioselective synthesis of chiral cyclopropanes. mdpi.com Engineered enzymes have shown the potential to catalyze cyclopropanation reactions with high stereocontrol. The use of deuterated substrates in such enzymatic reactions could provide a novel route to chiral deuterated cyclopropanes. rochester.edu
The following table summarizes some of the catalysts and reagents used in the asymmetric synthesis of chiral cyclopropanes, which can be adapted for the synthesis of their deuterated analogs.
| Catalyst System | Reagent Type | Potential for Deuteration |
| Chiral Rhodium(II) Carboxylates | Diazoesters | Use of deuterated diazoesters |
| Chiral Cobalt(II) Porphyrins | Diazo compounds | Use of deuterated diazo compounds |
| Chiral (Salen)Ru(II) Complexes | Diazo compounds | Use of deuterated diazo compounds |
| Chiral Titanium-TADDOLate | Dihalomethane/Zn | Use of deuterated dihalomethane |
These methodologies highlight the versatility of modern synthetic organic chemistry in accessing complex and isotopically labeled molecules like this compound and its chiral derivatives.
Broader Research Implications and Future Directions for Cyclopropane D6 Studies
Contributions to Understanding Fundamental Organic Chemistry Principles
Deuterium (B1214612) substitution in cyclopropane (B1198618), as exemplified by cyclopropane-D6, serves as a powerful tool for probing the intricacies of chemical reactions and molecular behavior. The substitution of hydrogen atoms with deuterium atoms, which have approximately twice the mass, leads to subtle yet measurable changes in vibrational frequencies and zero-point energies. These alterations are critical for understanding kinetic isotope effects (KIEs) , which directly reflect the changes in bond strengths and vibrational modes at the transition state of a reaction.
For instance, studies on the pyrolysis and thermal isomerization of deuterated cyclopropanes have provided crucial evidence for proposed reaction mechanisms, such as the diradical pathway. By analyzing the KIEs in these processes, researchers can elucidate the rate-determining steps and gain a deeper understanding of how bond cleavage and formation occur. Specifically, research has quantified deuterium kinetic isotope effects in the thermal isomerization of deuteriocyclopropane to deuterium-labeled propenes. These studies have identified distinct isotope effects for different steps in the reaction, such as the C-C bond cleavage leading to trimethylene diradical intermediates and the subsequent hydrogen/deuterium shift to form propene cdnsciencepub.com.
Furthermore, the presence of deuterium can influence reaction rates and pathways in other contexts, such as transition metal-catalyzed reactions. For example, it has been computationally suggested that deuterium strengthens C-D bonds compared to C-H bonds, potentially impacting thermal stability and reaction kinetics in processes like cross-coupling reactions, where deuterated substrates may exhibit altered oxidative addition rates . The principles of stereochemistry are also illuminated through isotopic labeling, as the replacement of hydrogen with deuterium can differentiate between homotopic, enantiotopic, and diastereotopic positions within a molecule, which is vital for understanding reaction stereoselectivity and NMR spectral assignments masterorganicchemistry.com.
Table 1: Kinetic Isotope Effects in Cyclopropane Isomerization
| Reaction Step | Isotope Effect (kD/kH or kH/kD) | Reference |
| C-C bond cleavage to trimethylene diradical | kD/kH = 1.09 ± 0.03 | cdnsciencepub.com |
| aip.orgaip.org shift of H/D from diradical to propene | kH/kD = 1.55 ± 0.06 | cdnsciencepub.com |
Advancements in Spectroscopic Techniques and Their Application to Isotopic Systems
This compound is an invaluable molecule for advancing and validating spectroscopic techniques. Its fully deuterated nature allows for precise assignments of vibrational modes in infrared (IR) and Raman spectroscopy . By comparing the spectra of cyclopropane and this compound, researchers can confirm molecular symmetry, typically D3h, and apply the Teller-Redlich product rule to verify vibrational assignments aip.orgaip.org. The observed shifts in vibrational frequencies due to deuteration provide direct evidence of the mass-dependent nature of molecular vibrations and are crucial for refining force field calculations aip.orgaip.orgcdnsciencepub.comcdnsciencepub.com.
Nuclear Magnetic Resonance (NMR) spectroscopy also benefits significantly from the use of this compound. Deuterium NMR (²H NMR) can be used to track the fate of deuterium atoms in reaction products, such as isotopic propanes formed from ring-opening reactions rsc.org. Furthermore, studying the ¹³C NMR chemical shifts in deuterated cyclophanes has revealed deuterium isotope effects, providing insights into through-space and through-bond electronic effects acs.org. The use of deuterated solvents, such as DMSO-d6 or CDCl3, is standard practice in NMR spectroscopy to avoid signal overlap from the solvent, allowing for clearer analysis of the analyte's spectrum sigmaaldrich.comckgas.com.
High-resolution studies on this compound have also yielded precise structural data, such as the C-C bond length, which was determined to be 1.524 ± 0.014 Å aip.orgaip.org. This level of detail is essential for validating theoretical models of molecular structure and bonding. The application of NMR spectroscopy in nematic solvents has also proven effective for precise molecular structure determination, including bond lengths and angles, by analyzing the anisotropic motion and spin-spin coupling constants aip.org.
Table 2: Spectroscopic and Structural Data for this compound
| Parameter | Value | Technique(s) | Reference |
| C-C Bond Length | 1.524 ± 0.014 Å | High-resolution IR | aip.orgaip.org |
| Molecular Symmetry | D3h | IR, Raman | aip.orgaip.org |
Insights into Reaction Dynamics and Potential Energy Surfaces
The study of this compound is instrumental in unraveling complex reaction dynamics and mapping potential energy surfaces (PESs). Kinetic isotope effects (KIEs) are particularly powerful in this regard. For instance, in the pyrolysis of cyclopropane, the observed KIEs for this compound align well with theoretical predictions for a diradical mechanism aip.orgaip.orgosti.gov. These effects provide quantitative data on the transition state structure, indicating the degree of bond breaking or formation involving the deuterated atoms.
Classical trajectory simulations and direct dynamics techniques , often employing semiempirical Hamiltonians or ab initio calculations, are used to model the dynamic behavior of molecules like deuterated cyclopropanes during reactions tandfonline.comdntb.gov.ua. These simulations can explore reaction pathways, identify the role of tunneling, and map out the energy landscape of the reaction. For example, studies on the isomerization of deuterated cyclopropanes using direct dynamics techniques have explored the possibility of stereochemical control, highlighting the dynamic processes occurring post-transition state dntb.gov.ua.
The analysis of secondary kinetic isotope effects is also crucial. These effects, which arise from changes in vibrational frequencies of bonds not directly broken or formed in the rate-determining step, can provide subtle but important information about the transition state, such as changes in hybridization or hyperconjugation aip.orgaip.orgosti.govacs.org. By comparing experimental KIEs with those predicted by theoretical models, researchers can refine their understanding of the forces and geometries governing chemical transformations.
Potential for Further Theoretical and Experimental Synergy in Deuterated Cyclopropane Research
The field of deuterated cyclopropane research thrives on the synergy between theoretical calculations and experimental observations. Computational chemistry , employing methods such as Density Functional Theory (DFT), is essential for predicting molecular properties, reaction pathways, and KIEs. For example, DFT calculations have been used to suggest that deuterium substitution can strengthen C-D bonds, impacting thermal stability . Moreover, theoretical studies can model the transition states of reactions involving cyclopropanes, providing detailed insights into the electronic and structural factors that influence reactivity acs.orgacs.org.
Experimental data obtained from studying this compound, such as precise spectroscopic measurements (IR, Raman, NMR) and kinetic data (KIEs), serve to validate and refine these theoretical models. When experimental results closely match computational predictions, it strengthens the confidence in the proposed mechanisms and theoretical frameworks. Conversely, discrepancies between theory and experiment can highlight areas where theoretical models need improvement, such as the inclusion of more complex environmental effects or higher-level computational methods acs.orgacs.orgresearchgate.net.
Future research directions could involve:
Advanced Spectroscopic Studies: Utilizing cutting-edge NMR techniques (e.g., solid-state NMR, advanced 2D NMR) to probe the dynamics of this compound in various environments or complex reaction intermediates.
Computational Dynamics: Employing more sophisticated direct dynamics simulations to explore complex reaction networks and excited-state dynamics involving deuterated cyclopropanes.
Isotope Effects in Catalysis: Investigating the role of deuterium substitution in the catalytic cycles of transition metal-catalyzed cyclopropanation reactions, providing deeper mechanistic understanding.
Interdisciplinary Applications: Exploring the use of deuterated cyclopropane motifs in areas like materials science or medicinal chemistry, where isotopic labeling can aid in tracking metabolic pathways or understanding drug-target interactions.
By fostering this close collaboration between theory and experiment, research on this compound continues to push the boundaries of our understanding in organic chemistry and related fields.
Compound List:
this compound
Q & A
Basic Research Questions
Q. How can researchers synthesize Cyclopropane-D6 with high isotopic purity, and what analytical methods are critical for verifying its deuteration level?
- Methodological Answer : this compound synthesis typically involves deuteration of cyclopropane precursors using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. To ensure isotopic purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm the absence of residual protons. Mass spectrometry (MS) can quantify deuteration efficiency by analyzing molecular ion peaks (e.g., m/z shifts from 42 [C₃H₆] to 48 [C₃D₆]). Document synthesis protocols rigorously, including reaction temperature, catalysts, and purification steps, to ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing the vibrational modes of this compound, and how do they differ from non-deuterated cyclopropane?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are primary tools for analyzing vibrational modes. This compound exhibits shifted absorption bands due to reduced vibrational frequencies from deuterium’s higher mass. Compare spectra with non-deuterated cyclopropane to identify isotopic effects (e.g., C-D stretching ~2100 cm⁻¹ vs. C-H ~3000 cm⁻¹ in IR). Force field adjustments, as described in vibrational studies, are necessary to reconcile observed frequencies with computational models .
Q. Why is this compound used in kinetic isotope effect (KIE) studies, and what experimental designs are optimal for such investigations?
- Methodological Answer : this compound serves as a model compound for studying KIE in ring-opening reactions due to its strained structure. Design experiments with parallel reactions using C₃H₆ and C₃D₆ under identical conditions (temperature, catalyst). Measure reaction rates via gas chromatography (GC) or calorimetry. Calculate KIE as the ratio , ensuring statistical validation of data to account for experimental variability .
Advanced Research Questions
Q. How do discrepancies in force field parameters for this compound arise in computational studies, and what strategies resolve these inconsistencies?
- Methodological Answer : Discrepancies often stem from adjustments to force constants to match experimental vibrational frequencies (e.g., inconsistencies in C-D bending modes). To resolve this, calibrate computational models (e.g., DFT or ab initio methods) using high-resolution spectroscopic data. Cross-validate results with isotopic perturbation techniques and refine force fields iteratively until simulated spectra align with empirical observations .
Q. What role does this compound play in elucidating reaction mechanisms involving carbene intermediates, and how can isotopic labeling enhance mechanistic clarity?
- Methodological Answer : this compound can trap carbene intermediates via [2+1] cycloaddition. Use deuterium labeling to track hydrogen/deuterium migration in reaction pathways. Employ kinetic isotope effect (KIE) analysis and isotopic scrambling experiments (e.g., NMR or MS monitoring) to distinguish between concerted and stepwise mechanisms. Computational modeling (e.g., transition state theory) complements experimental data by visualizing intermediate geometries .
Q. How can researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) between this compound and its non-deuterated analog?
- Methodological Answer : Contradictions may arise from isotopic differences in zero-point energy (ZPE). Recalculate thermodynamic parameters using deuterium-adjusted ZPE corrections in computational software (e.g., Gaussian or ORCA). Validate with bomb calorimetry for ΔHf measurements. Compare results across multiple studies to identify systematic errors or instrumentation biases .
Q. What safety protocols are essential when handling this compound in high-pressure or cryogenic experimental setups?
- Methodological Answer : this compound is flammable and requires inert atmospheres (e.g., N₂ or Ar) during handling. Use explosion-proof equipment for high-pressure reactions. For cryogenic storage, employ sealed containers with pressure relief valves. Conduct risk assessments for deuterium gas accumulation and ensure ventilation systems meet laboratory safety standards. Document protocols in line with institutional chemical hygiene plans .
Data Analysis & Interpretation
Q. How should researchers design comparative studies to isolate isotopic effects of this compound in complex reaction systems?
- Methodological Answer : Use controlled experiments with isotopologues (C₃H₆, C₃H₃D₃, C₃D₆) to decouple isotopic effects from other variables. Apply multivariate analysis (e.g., ANOVA) to differentiate isotopic contributions. Pair with computational simulations (e.g., isotopic substitution in molecular dynamics) to validate observed trends. Replicate experiments to confirm statistical significance .
Q. What computational parameters are critical for modeling this compound’s electronic structure, and how do deuterium substitutions influence molecular orbitals?
- Methodological Answer : Use basis sets (e.g., cc-pVTZ) that account for deuterium’s nuclear mass. Adjust vibrational frequency calculations to include isotopic scaling factors. Analyze molecular orbitals via density functional theory (DFT) to observe deuterium’s electron-density redistribution. Compare HOMO-LUMO gaps between C₃H₆ and C₃D₆ to quantify isotopic impacts on reactivity .
Tables for Key Data
| Property | Cyclopropane (C₃H₆) | This compound (C₃D₆) | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | 42.08 | 48.14 | |
| C-H/C-D Stretching (cm⁻¹) | ~3000 (C-H) | ~2100 (C-D) | |
| Enthalpy of Formation (kJ/mol) | 53.3 ± 0.5 | 54.1 ± 0.6 (adjusted ZPE) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
